REACTION_CXSMILES
|
[C:1]([N:4]([C:8]1[C:9]([CH3:15])=[N:10][CH:11]=[CH:12][C:13]=1[Br:14])C(=O)C)(=[O:3])[CH3:2].[OH-].[Na+].Cl>CO>[Br:14][C:13]1[CH:12]=[CH:11][N:10]=[C:9]([CH3:15])[C:8]=1[NH:4][C:1](=[O:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
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400 μL
|
Type
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reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a residue that
|
Type
|
CUSTOM
|
Details
|
was purified on silica column chromatography
|
Type
|
WASH
|
Details
|
eluting with (chloroform:methanol, 97:3) Concentration of the product fractions
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=NC=C1)C)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.06 mmol | |
AMOUNT: MASS | 0.7 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |